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Compound of Interest

Compound Name: LY-364947

Cat. No.: B1675679 Get Quote

Technical Support Center: LY-364947
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers and drug development professionals using LY-364947 in their

experiments.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LY-364947?

A1: LY-364947 is a potent and selective ATP-competitive inhibitor of the Transforming Growth

Factor-β Type I receptor (TGF-β RI) kinase, also known as Activin Receptor-Like Kinase 5

(ALK5).[1][2] By inhibiting TGF-β RI, it blocks the phosphorylation of downstream mediators

Smad2 and Smad3, thereby interfering with the canonical TGF-β signaling pathway.[2][3][4]

This pathway is crucial in regulating various cellular processes, including proliferation,

differentiation, apoptosis, and epithelial-mesenchymal transition (EMT).[5]

Q2: What are the recommended solvent and storage conditions for LY-364947?

A2: LY-364947 is soluble in DMSO at concentrations of up to 25 mg/mL.[1] For creating a stock

solution, it is often supplied as a lyophilized powder. For example, a 15 mM stock can be

prepared by reconstituting 5 mg of the powder in 1.22 ml of DMSO.[1] Once in solution, it

should be stored at -20°C and used within three months to maintain potency. It is advisable to

aliquot the solution to avoid multiple freeze-thaw cycles.[1] The lyophilized powder should be

stored at room temperature and is stable for 24 months.[1]
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Q3: In which cell lines has LY-364947 shown activity?

A3: LY-364947 has been demonstrated to be active in a variety of cell lines. These include, but

are not limited to:

NMuMg (murine mammary epithelial cells): Reverses TGF-β-mediated growth inhibition and

prevents TGF-β-induced EMT.[3][6]

MDA-MB-231 (human breast cancer cells): Suppresses invasion and increases

radiosensitivity.[7][8][9]

Leukemia-initiating cells: Suppresses colony-forming ability.[3][6]

HDLECs (human dermal lymphatic endothelial cells): Induces the expression of Prox1 and

LYVE-1.[2][3][6]

BxPC3 (pancreatic adenocarcinoma cells): Used in tumor xenograft models.[3][6]

HEPG2 and SK-HEP1 (hepatocellular carcinoma cells): Inhibits TGF-β-dependent signaling

and reduces cell motility and invasion.[10]

HT-1080 (fibrosarcoma cells): Used to demonstrate the inhibition of Smad2/3

phosphorylation.[1]

MCF7, Hs578T, and T47D (human breast cancer cell lines): Shows radiosensitizing effects.

[9]

Q4: What is the difference between the IC50 and Ki values reported for LY-364947?

A4: The IC50 (half-maximal inhibitory concentration) is the concentration of the inhibitor

required to reduce a specific biological or biochemical activity by 50%. For LY-364947, the IC50

for TGF-β RI kinase is 59 nM.[1][3][6][7] The Ki (inhibition constant) is a more specific measure

of the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a higher binding

affinity. The Ki of LY-364947 for the inhibition of P-Smad3 phosphorylation by TGFβR-I kinase

is 28 nM.[3][6]
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Table 1: Inhibitory Activity of LY-364947 on Various Kinases

Target Kinase IC50 / Ki Reference(s)

TGF-β RI (ALK5) IC50: 59 nM [1][3][6][7]

TGF-β RI (ALK5) Ki: 28 nM [3][6]

TGF-β RII IC50: 400 nM [1]

MLK-7K IC50: 1400 nM [1]

p38 MAPK IC50: 740 nM [7]

Table 2: Experimentally Determined Effective Concentrations of LY-364947 in Specific Cell

Lines
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Cell Line Concentration Observed Effect Reference(s)

NMuMg 0.218 µM

IC50 for reversing

TGF-β-mediated

growth inhibition

[3][6]

NMuMg 0.25 µM

Potentiates xVent2-lux

BMP4 response by

30%

[3][6]

NMuMg 2 µM

Prevents TGF-β-

induced epithelial-

mesenchymal

transition

[3][6]

HDLECs 3 µM

Induces expression of

Prox1 and LYVE-1

after 24 hours

[2][3][6]

Leukemia-initiating

cells
< 20 µM

Suppresses colony-

forming ability
[3][6]

HT-1080 1 µM

Pre-treatment inhibits

TGF-β1 induced

Smad2/3

phosphorylation

[1]

CML leukemia-

initiating cells
10 µM

Increased nuclear

export of Foxo3a and

decreased Smad2/3

phosphorylation

[2]

MDA-MB-231, MCF7,

Hs578T, T47D
400 nM Radiosensitization [9]

SK-HEP1 and SK-

Suni
1 and 10 µM

Decreased

spontaneous cell

motility

[10]

AGS-R and MGC803-

R (Anlotinib-resistant

Gastric Cancer)

Not specified Reverses anlotinib

resistance when

[11]
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combined with

anlotinib

Experimental Protocols
Protocol 1: Western Blot Analysis of Phospho-Smad2/3 Inhibition

Cell Culture and Treatment: Seed cells (e.g., HT-1080) in appropriate culture dishes and

grow to 70-80% confluency.[1]

Inhibitor Pre-treatment: Pre-treat cells with LY-364947 (e.g., 1 µM) for 1 hour.[1]

TGF-β1 Stimulation: Add human TGF-β1 (e.g., 10 ng/ml) to the culture medium and incubate

for 30 minutes.[1]

Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a standard

method like the BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel

and transfer to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1%

Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody against Phospho-Smad2

(Ser465/467)/Smad3 (Ser423/425) overnight at 4°C.[1]

Wash the membrane three times with TBST.

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.
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Wash the membrane again three times with TBST.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped

and re-probed with an antibody for total Smad2/3.[1]

Protocol 2: Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow

them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of LY-364947 for the desired time

period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the

yellow MTT to purple formazan crystals.

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g.,

DMSO) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a

wavelength of 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot

a dose-response curve to determine the IC50 value for cytotoxicity.
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Caption: TGF-β signaling pathway and the inhibitory action of LY-364947.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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